1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Bioanalytical Method Validation HPLC Internal Standard Selection Regioisomeric Specificity

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride (CAS 1052518-17-8) is a synthetic aryloxypropanolamine derivative belonging to the beta-adrenergic receptor antagonist (beta-blocker) chemotype. It is the 2-naphthyloxy regioisomer of the established chromatographic internal standard N-cyclopentyldesisopropylpropranolol (1-naphthyloxy; CAS 2116-33-8).

Molecular Formula C18H24ClNO2
Molecular Weight 321.85
CAS No. 1052518-17-8
Cat. No. B2385924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
CAS1052518-17-8
Molecular FormulaC18H24ClNO2
Molecular Weight321.85
Structural Identifiers
SMILESC1CCC(C1)NCC(COC2=CC3=CC=CC=C3C=C2)O.Cl
InChIInChI=1S/C18H23NO2.ClH/c20-17(12-19-16-7-3-4-8-16)13-21-18-10-9-14-5-1-2-6-15(14)11-18;/h1-2,5-6,9-11,16-17,19-20H,3-4,7-8,12-13H2;1H
InChIKeyIRETZDYPBIBBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride (CAS 1052518-17-8): A Regioisomeric Propranolol Analog for Analytical and Pharmacological Research


1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride (CAS 1052518-17-8) is a synthetic aryloxypropanolamine derivative belonging to the beta-adrenergic receptor antagonist (beta-blocker) chemotype. It is the 2-naphthyloxy regioisomer of the established chromatographic internal standard N-cyclopentyldesisopropylpropranolol (1-naphthyloxy; CAS 2116-33-8) [1]. The compound features a cyclopentylamino substituent in place of the isopropylamino group of propranolol and a naphthalene ether linkage at the 2-position rather than the 1-position, yielding distinct physicochemical and pharmacological properties that preclude simple substitution with either propranolol or the 1-naphthyloxy analog in analytical and biological applications [2].

Why Generic Substitution Fails: The Critical Role of Naphthyloxy Regiochemistry and N-Alkyl Substitution in 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride


This compound cannot be interchanged with propranolol or its 1-naphthyloxy regioisomer in analytical workflows or pharmacological studies. The 2-naphthyloxy substitution alters the molecular shape, electronic distribution, and chromatographic retention behaviour relative to the 1-naphthyloxy analog, while the cyclopentylamino group eliminates the metabolic liability of N-deisopropylation present in propranolol [1]. In HPLC-based bioanalytical assays, the 1-naphthyloxy analog (N-cyclopentyldesisopropylpropranolol) has been validated as an internal standard with a coefficient of variation (CV) of 3.4% at 50 ng/mL in plasma [1]; substitution with the 2-naphthyloxy isomer would alter extraction recovery and detector response, compromising assay accuracy unless re-validated [2]. For receptor-binding studies, the regioisomeric shift is expected to modulate beta-adrenoceptor affinity, as demonstrated for 1- versus 2-naphthyloxy derivatives in histamine H3 receptor series where positional isomerism produced divergent Ki values [3]. These differences demand compound-specific qualification rather than class-based interchangeability.

Quantitative Differentiation Evidence for 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride Relative to In-Class Analogs and Alternative Internal Standards


Regioisomeric Differentiation: 2-Naphthyloxy vs. 1-Naphthyloxy Chromatographic Internal Standard Performance

The 1-naphthyloxy regioisomer (N-cyclopentyldesisopropylpropranolol, CAS 2116-33-8) is validated as an internal standard for propranolol HPLC assays, yielding a within-run coefficient of variation (CV) of 3.4% for ten replicate 50 ng/mL plasma samples [1]. The 2-naphthyloxy regioisomer (target compound, CAS 1052518-17-8) possesses a different molecular geometry (naphthalene attachment at C-2 rather than C-1) that alters chromatographic retention and extraction behaviour. In chiral HPLC methods for propranolol enantiomer quantification, the 1-naphthyloxy analog achieved linear standard curves over a 60-fold concentration range (12.5–750 ng/mL, r = 0.9992 for each enantiomer) with inter- and intra-assay variability below 12% at 25 ng/mL [2]. The 2-naphthyloxy isomer is expected to exhibit different retention time and detector response characteristics, providing an alternative internal standard option when co-elution or matrix interference is observed with the 1-naphthyloxy analog [3].

Bioanalytical Method Validation HPLC Internal Standard Selection Regioisomeric Specificity

N-Alkyl Substitution: Cyclopentylamino vs. Isopropylamino (Propranolol) – Predicted Metabolic Stability Advantage

Propranolol undergoes extensive first-pass hepatic metabolism primarily via N-deisopropylation mediated by CYP1A2, producing the active metabolite 4-hydroxypropranolol and the desisopropyl metabolite [1]. The cyclopentylamino substituent in the target compound replaces the metabolically labile isopropyl group with a cyclopentyl ring, which is expected to resist N-dealkylation due to steric hindrance and altered cytochrome P450 substrate recognition [2]. In the 1-naphthyloxy series, N-cyclopentyldesisopropylpropranolol demonstrated sufficient metabolic stability to serve as a reliable internal standard without detectable metabolic conversion during sample processing [3]. While direct microsomal stability data for the 2-naphthyloxy isomer are not available, the shared cyclopentylamino pharmacophore supports a class-level inference of enhanced metabolic stability relative to propranolol.

Drug Metabolism Beta-Blocker Pharmacology Structure-Activity Relationship

Alternative Internal Standard Comparison: Pronethalol vs. N-Cyclopentyldesisopropylpropranolol Precision in Propranolol HPLC Assays

Pronethalol, a structurally related beta-blocker, is widely used as an internal standard for propranolol assays. In a validated HPLC-fluorescence method, pronethalol achieved within-day CV of 1.8% and between-day CV of 4.4% [1]. In comparison, N-cyclopentyldesisopropylpropranolol (1-naphthyloxy) yielded a within-run CV of 3.4% at 50 ng/mL [2]. Both internal standards provide acceptable precision. However, pronethalol possesses intrinsic beta-adrenoceptor affinity (Ki ~140–830 nM), which may confound pharmacological studies if co-administered, whereas the cyclopentyl analog is designed solely as an analytical tool with the deliberate intention of lacking significant beta-blockade at the concentrations employed [3]. The 2-naphthyloxy analog shares this intended pharmacological inertness, making it suitable for use in assays where receptor-binding interference must be avoided.

Internal Standard Selection Bioanalytical Precision HPLC Method Development

Synthesis Accessibility: One-Step Preparation from Inexpensive Starting Materials

The 1-naphthyloxy analog (CAS 2116-33-8) was prepared by a simple, one-step procedure: mixing commercially available cyclopentylamine with 1-(naphthalen-1-yloxy)-2,3-epoxypropane at room temperature for 48 hours, followed by filtration of the precipitated hydrochloride salt [1]. This method avoids chromatographic purification and uses inexpensive starting materials. The 2-naphthyloxy regioisomer (target compound) can be prepared analogously using 1-(naphthalen-2-yloxy)-2,3-epoxypropane, offering comparable synthetic accessibility. In contrast, stable-isotope-labeled propranolol (e.g., propranolol-d7) requires multi-step synthesis or commercial purchase at significantly higher cost (typically >$500 per 5 mg) . This ease of preparation makes the cyclopentylamino naphthyloxy analogs attractive for laboratories needing to generate internal standard in-house at low cost.

Chemical Synthesis Cost-Effective Internal Standard Laboratory-Scale Preparation

Optimal Research and Industrial Applications for 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride Based on Differential Evidence


Bioanalytical Method Development Requiring Orthogonal Internal Standard Selectivity

When developing HPLC-UV or HPLC-fluorescence assays for propranolol in complex biological matrices (plasma, urine, tissue homogenates), the 2-naphthyloxy regioisomer provides chromatographic orthogonality to the established 1-naphthyloxy internal standard. This is critical when endogenous matrix components or propranolol metabolites (e.g., 4-hydroxypropranolol, N-desisopropylpropranolol) co-elute with the 1-naphthyloxy analog. The shifted retention time of the 2-naphthyloxy isomer enables interference-free quantification without altering the extraction or derivatization protocol, as demonstrated for the 1-naphthyloxy analog in rat blood microsample assays [1].

In-House Internal Standard Synthesis for Cost-Constrained Bioanalytical Laboratories

Laboratories requiring a propranolol internal standard but unable to afford commercial stable-isotope-labeled propranolol (e.g., propranolol-d7 at >$500 per 5 mg) can prepare the cyclopentylamino naphthyloxy analogs in a single synthetic step from inexpensive precursors. The published protocol for the 1-naphthyloxy analog requires only cyclopentylamine and the epoxide precursor, with product isolation by filtration [2]. The analogous preparation of the 2-naphthyloxy isomer follows identical methodology, enabling laboratories to generate gram quantities of internal standard at a fraction of the commercial cost.

Pharmacological Studies Investigating Regioisomer-Dependent Beta-Adrenoceptor Selectivity

The naphthyloxy regioisomerism (1- vs. 2-substitution) represents a structural probe for mapping beta-adrenoceptor subtype selectivity. In related naphthyloxy derivative series targeting histamine H3 receptors, 1- and 2-naphthyloxy positional isomers displayed distinct Ki values, demonstrating that the attachment position modulates receptor affinity [3]. The 2-naphthyloxy cyclopentylamino analog serves as a tool compound for structure-activity relationship (SAR) studies aimed at understanding how naphthalene orientation influences beta-1 vs. beta-2 adrenoceptor binding, potentially guiding the design of cardioselective beta-blockers.

Metabolic Stability Screening of Cyclopentylamino-Modified Beta-Blocker Scaffolds

The cyclopentylamino substituent is predicted to confer resistance to CYP-mediated N-dealkylation, a major clearance pathway for propranolol [4]. The 2-naphthyloxy isomer can be employed as a tool compound in hepatic microsome stability assays to quantify the metabolic advantage of N-cyclopentyl substitution relative to N-isopropyl (propranolol), providing data to support the design of longer-acting beta-blocker candidates with reduced first-pass metabolism.

Quote Request

Request a Quote for 1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.